Hox 3.6 protein
Description
Properties
CAS No. |
149023-43-8 |
|---|---|
Molecular Formula |
C19H21NO4 |
Synonyms |
Hox 3.6 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Hox 3.6 Protein Function
Homeodomain: DNA Binding Specificity and Mechanism
The defining feature of the Hox 3.6 protein is its homeodomain, a highly conserved 60-amino acid motif that mediates direct contact with DNA. wikipedia.org This domain is responsible for the protein's ability to act as a transcription factor, recognizing and binding to specific regulatory sequences in the genome. wikipedia.org
Structural Basis of DNA Recognition
The homeodomain of Hox proteins folds into a characteristic helix-turn-helix structure, which is stabilized by a third helix. wikipedia.org This structure allows the homeodomain to interact with the major groove of the DNA double helix. The N-terminal arm of the homeodomain makes contact with the minor groove of the target DNA, further enhancing binding specificity. nih.gov While the precise DNA sequence recognized by the this compound has not been definitively characterized, Hox proteins, in general, bind to a core consensus sequence of 5'-TAAT-3'. wikipedia.org The nucleotides flanking this core sequence contribute to the specificity of binding for individual Hox proteins. nih.gov
Role of Conserved Amino Acid Residues within the Homeodomain
The homeodomains of murine Hoxd-3 and its paralog Hoxa-3, which share high homology with Hox 3.6, are highly conserved, indicating the critical role of specific amino acid residues in their function. nih.gov Within the broader Hox protein family, several amino acid positions within the homeodomain are exceptionally conserved. These include residues within the recognition helix (the third helix), which are crucial for making specific contacts with the DNA bases. nih.gov For instance, an arginine residue at position 5 in the N-terminal arm is important for minor groove interactions. nih.gov The high degree of conservation in the recognition helix across Hox family members results in similar DNA-binding specificities. nih.gov
Table 1: Conserved Residues in the HOX Class Homeodomain
| Position in Homeodomain | Conserved Amino Acid | Location/Function |
| 5 | Arginine (Arg) | N-terminal arm, interacts with the minor groove of DNA. |
| 50 | Glutamine (Gln) | Recognition helix, a major determinant of the DNA recognition site. |
This table presents generally conserved residues within the HOX class of homeodomains, to which Hox 3.6 belongs. Specific residues for Hox 3.6 may vary slightly.
Protein Interaction Domains Beyond the Homeodomain
The functional specificity of the this compound is not solely determined by its homeodomain. Other domains and regions of the protein mediate interactions with co-factor proteins, which are essential for modulating its activity and ensuring precise gene regulation.
Hexapeptide (HP) Region and its Functional Significance
Many Hox proteins, particularly those in paralog groups 1-8, possess a conserved hexapeptide motif located N-terminal to the homeodomain. While Hox 3.6 is an AbdB-like protein (paralog group 9 or higher) and typically lacks the classic YPWM motif, related motifs in this region are important for protein-protein interactions. These motifs are crucial for interacting with the TALE (Three Amino Acid Loop Extension) family of cofactors, such as Pbx and Meis proteins. These interactions can significantly alter the DNA-binding specificity and activity of the Hox protein. For some posterior Hox proteins, a tryptophan-containing motif in a similar position is important for interactions with cofactors like EXD. nih.gov
N-terminal and C-terminal Regions: Conservation and Divergence among Paralogs
The regions of the this compound outside of the homeodomain and hexapeptide-like motifs, the N-terminal and C-terminal domains, also play significant roles in its function. These regions are generally more divergent between different paralog groups but show higher conservation among paralogs of the same group. nih.gov For instance, the regions flanking the homeodomain of the highly related murine Hoxd-3 and Hoxa-3 proteins are highly conserved. nih.gov These domains are thought to be responsible for much of the region- and tissue-specific transcriptional activities of Hox proteins. nih.gov They can contain trans-activation or trans-repression domains and provide additional surfaces for interaction with other regulatory proteins, thereby contributing to the functional specificity of the Hox protein. nih.gov The C-terminal sequences, in particular, have been shown to be important for specific interactions with EXD-dependent targets. nih.gov
Post-Translational Modifications (PTMs) and Functional Modulation of Hox Proteins
Post-translational modifications are crucial for regulating the activity of many proteins, and Hox proteins are no exception. nih.gov While specific PTMs for the this compound have not been documented, studies on other Hox proteins have revealed a wide range of modifications that can impact their function. biorxiv.orgplos.org
These modifications, which include phosphorylation, acetylation, methylation, and ubiquitination, can influence the protein's stability, subcellular localization, DNA-binding affinity, and interaction with co-factors. nih.gov For example, phosphorylation can modulate the transcriptional activity of Hox proteins. Given the conservation of structure and function among Hox proteins, it is highly probable that the activity of Hox 3.6 is also regulated by a complex interplay of post-translational modifications. nih.gov Further research is needed to identify the specific PTMs that occur on the this compound and to elucidate their precise roles in modulating its function during development.
Table 2: Common Post-Translational Modifications of Hox Proteins
| Modification Type | Potential Functional Consequence |
| Phosphorylation | Modulation of transcriptional activity, protein stability, and protein-protein interactions. |
| Acetylation | Alteration of DNA binding affinity and interaction with co-regulators. |
| Methylation | Regulation of protein stability and subcellular localization. |
| Ubiquitination | Targeting the protein for degradation, thereby controlling its cellular levels. |
This table provides a general overview of PTMs found on Hox proteins. The specific modifications and their effects on Hox 3.6 remain to be determined.
Identification of Phosphorylation Sites and their Regulatory Implications
Phosphorylation is a critical post-translational modification that regulates the function of many transcription factors, including HOX proteins. While a comprehensive map of phosphorylation sites on HOXC10 is not yet fully established, research has highlighted key instances of phosphorylation that have significant regulatory consequences.
One notable example is the phosphorylation of a C-terminal serine residue of HOXC10 by Casein Kinase II (CKII). This modification has been shown to increase the strength of the interaction between HOXC10 and Geminin, a cell cycle regulator. The enhanced binding of Geminin results in a more potent inhibition of HOXC10's transcriptional activity. nih.gov This suggests a mechanism by which the cell cycle machinery can directly modulate the function of this developmental transcription factor.
While specific phosphorylation sites on HOXC10 by other kinases have not been detailed, it is known that HOX proteins, in general, are substrates for a variety of kinases. These include cyclin-dependent kinases (CDKs), protein kinase A (PKA), and mTOR. nih.gov Phosphorylation by these kinases can potentially influence the DNA-binding affinity, subcellular localization, and interaction with co-factors of HOX proteins. nih.gov For instance, in some HOX proteins, PKA phosphorylation sites are located near the hexapeptide domain, a region crucial for interaction with PBX co-factors, suggesting a role for PKA in modulating these interactions. nih.gov
| Kinase | Region/Residue | Regulatory Implication |
|---|---|---|
| Casein Kinase II (CKII) | C-terminal serine residue | Enhances interaction with Geminin, leading to increased inhibition of HOXC10 transcriptional activity. nih.gov |
Acetylation, Methylation, and Other PTMs: Impact on Activity and Stability
Beyond phosphorylation, other post-translational modifications play a crucial role in regulating HOXC10 function, with ubiquitination being a particularly significant mechanism for controlling its stability.
Current research on the regulation of HOXC10 by methylation and acetylation has primarily focused on the epigenetic modifications of the HOXC10 gene rather than direct modification of the protein itself. The methylation of the HOXC10 gene's promoter region is a key factor in controlling its expression levels in various cancers. nih.govnih.govmdpi.com For example, hypermethylation of the HOXC10 promoter is associated with its silencing in breast cancer, while hypomethylation is linked to its overexpression in gastric and non-small cell lung cancers. nih.govnih.govmdpi.com Histone methylation, specifically H3K4me3 and H3K36me3 in the promoter region, has also been shown to favor HOXC10 gene expression. mdpi.com
A critical post-translational modification that directly impacts the HOXC10 protein is ubiquitination. HOXC10 protein levels have been observed to oscillate during the cell cycle, with the protein being targeted for degradation in the early stages of mitosis. nih.gov This degradation is mediated by the ubiquitin-proteasome pathway. nih.gov This process appears to be specific to HOXC10 among some of its paralogs, as the levels of HOXD10 and HOXC13 remain constant throughout the cell cycle. nih.gov
The mitotic proteolysis of HOXC10 is dependent on the presence of two destruction box (D-box) motifs within its sequence. nih.gov Mutation of these motifs leads to the stabilization of the HOXC10 protein and results in an accumulation of cells in metaphase, indicating that the timely degradation of HOXC10 is important for mitotic progression. nih.gov HOXC10 has been identified as a prometaphase target of the anaphase-promoting complex (APC), a key E3 ubiquitin ligase in the cell cycle. nih.gov This is supported by evidence showing that HOXC10's degradation coincides with that of cyclin A, another APC substrate, and that HOXC10 co-immunoprecipitates with the APC subunit CDC27. nih.gov More recent studies have also suggested that the E3 ubiquitin ligase BRCA1 may be involved in the ubiquitination and subsequent degradation of HOXC10, which in turn can influence cellular differentiation processes. nih.gov
| Modification | Key Features | Functional Impact |
|---|---|---|
| Ubiquitination | - Mediated by the Anaphase-Promoting Complex (APC) and potentially BRCA1. nih.govnih.gov | - Targets HOXC10 for degradation by the proteasome in early mitosis. nih.gov |
Transcriptional Regulation by Hox 3.6 Protein
DNA Binding Characteristics and Target Site Recognition
The interaction between Hox 3.6 protein and DNA is a key aspect of its function in transcriptional regulation. This interaction is primarily facilitated by the protein's homeodomain, a characteristic feature of Hox proteins. wikipedia.org
In Vitro versus In Vivo DNA Binding Specificity
Biochemical analyses conducted in vitro have revealed that Hox proteins, including those with highly conserved homeodomains, tend to bind to similar DNA sequences. mdpi.comnih.gov This suggests a relatively broad intrinsic DNA binding specificity when the protein is isolated. However, studies examining Hox protein function in vivo demonstrate a stark contrast, showing that these proteins regulate distinct developmental pathways and exhibit markedly different DNA binding properties and functional outcomes. mdpi.comresearchgate.net The precise mechanisms underlying this enhanced specificity in the complex cellular environment in vivo are not yet fully elucidated. mdpi.comnih.gov Research indicates that in vivo binding can be significantly reduced on genes that are inactive or weakly transcribed, even if these genes contain potential high-affinity binding sites, suggesting an influence of chromatin structure on accessibility. embopress.orgnih.gov
Role of AT-Rich Sequences in DNA Binding
Homeodomains, particularly those belonging to the Antennapedia group which encompasses many Hox proteins, exhibit a preference for binding to DNA sequences that are rich in adenine (B156593) (A) and thymine (B56734) (T) nucleotides. nih.gov A common consensus binding site for these proteins is the sequence TAAT[t/g][a/g]. nih.gov While Hox DNA binding sites are generally AT-rich, the frequent occurrence of such short, AT-rich sequences throughout the genome necessitates additional mechanisms to ensure specific target gene recognition in the cellular context. nih.govoup.com
Interaction with Transcriptional Cofactors and Modulators
To achieve their precise regulatory functions in vivo, Hox proteins frequently interact with other proteins, known as cofactors and collaborators. These interactions are crucial for modulating DNA binding specificity and influencing transcriptional activity. wikipedia.orgnih.govbiorxiv.orgoup.com
PBC (PBX) Class Homeodomain Proteins: Specificity Enhancement and Ternary Complex Formation
Proteins of the PBC class, such as PBX proteins in mammals (PBX1-4), are well-established TALE (three-amino-acid loop extension) homeodomain cofactors that form crucial partnerships with Hox proteins. mdpi.comnih.govbiorxiv.org This interaction significantly enhances the DNA binding specificity of Hox proteins and facilitates the formation of stable Hox-PBC heterodimers that bind cooperatively to specific bipartite DNA recognition sites. mdpi.comnih.govoup.comembopress.org A key feature mediating this interaction is a conserved hexapeptide (HX) motif, typically with the consensus sequence YPWM, located N-terminal to the Hox protein's homeodomain. mdpi.combiorxiv.orgoup.comembopress.orgscholaris.ca This motif is considered essential for the interaction with PBC cofactors and the subsequent formation of ternary complexes involving Hox, PBC, and DNA. oup.comembopress.org However, in vivo studies utilizing techniques like Bimolecular Fluorescence Complementation (BiFC) have demonstrated that the HX motif is not universally required for Hox-PBC interactions in living cells and organisms. nih.govplos.org These studies have revealed the existence of alternative interaction modes that can be revealed or stabilized by the presence of Meis proteins. nih.govplos.org The formation of ternary complexes involving PBX, PREP (a Meis family member), and Hox proteins on target DNA sequences has been shown to modulate transcriptional activation. embopress.orgnih.gov
Meis (PREP) Proteins: Nuclear Translocation and Cooperative Binding
Meis proteins, including PREP1 and PREP2 in mammals, represent another family of TALE homeodomain cofactors that interact with Hox proteins. mdpi.comnih.govoup.com Meis proteins play a critical role in the nuclear translocation of PBC proteins, an effect mediated through interactions via a conserved domain in their N-terminal regions. plos.org Meis proteins can also form cooperative DNA-binding complexes with vertebrate Hox proteins, particularly those belonging to the posterior paralog groups (Hox9-13). oup.comresearchgate.net The presence of Meis proteins can influence the conformation of both Hox and PBC proteins, thereby affecting how the Hox-PBC complex assembles on DNA. researchgate.net Specifically, PREP1 has been shown to interact with PBX proteins and can enhance the cooperative transcriptional activation mediated by the HOX-PBX complex. embopress.orgnih.gov
Other Interacting Proteins and Network Integration
Beyond the well-characterized interactions with PBC and Meis proteins, Hox proteins engage with a variety of other transcription factors and regulatory molecules. nih.govoup.combiologists.com These additional interacting proteins, sometimes referred to as "collaborators," contribute to the specificity and regulatory outcome of Hox protein function. nih.govbiologists.com Examples of such interactions include those with Smad proteins, which are key effectors of the TGF-β signaling pathway. oup.combiologists.com Studies have shown that specific Hox proteins, such as HOXA13 and HOXD13, can interact with certain Smad proteins (including Smad1, Smad2, and Smad5, but not Smad4) and modulate Smad-mediated transcriptional activity. oup.com These modulatory effects can occur even without direct DNA binding by the Hox protein itself. oup.com Interactions have also been documented between AbdB-like Hox proteins and Gli3, as well as between HOXD13 and both CBP and Gli3. oup.com These diverse interactions highlight the integration of Hox proteins into complex transcriptional regulatory networks. The combinatorial nature of interactions between Hox proteins and various cofactors and collaborators is essential for achieving the precise spatial and temporal control of gene expression required for proper development and cellular function. nih.govoup.combiologists.com
Data Table: Key Cofactors Interacting with Hox Proteins
| Cofactor Family | Members (Mammalian Examples) | Role in Hox Interaction | Notes |
| PBC (PBX) | PBX1, PBX2, PBX3, PBX4 | Enhance DNA binding specificity, form cooperative heterodimers, ternary complex formation | Interaction often involves Hox hexapeptide motif, but alternative modes exist. mdpi.comnih.govoup.comembopress.orgnih.govplos.org |
| Meis (PREP) | Meis1, Meis2, Meis3, Prep1, Prep2 | Nuclear translocation of PBC, cooperative DNA binding (especially with posterior Hox) | Can influence Hox-PBC assembly mode. plos.orgoup.comresearchgate.net |
Compound Names and Identifiers
Mechanisms of Transcriptional Activation and Repression
Detailed molecular mechanisms governing transcriptional activation and repression specifically by this compound are not extensively characterized in the provided search results. However, based on the known functions of Hox proteins in general, they are capable of acting as both transcriptional activators and repressors, depending on the specific target gene and cellular context wikipedia.orgbiologists.com. Hox proteins bind to DNA primarily through a conserved region known as the homeodomain wikipedia.orgnih.gov.
Context-Dependent Transcriptional Output
Specific data detailing the context-dependent transcriptional output of this compound is limited in the available information. Generally, the function of Hox proteins is highly context-dependent, influenced by the cellular environment and interactions with other proteins nih.govbiorxiv.org. The expression pattern of Hox-3.6 itself demonstrates a form of context dependence, being found exclusively in posterior appendages and present in normal and regenerating hindlimbs and tails, with transcription limited to mesenchymal cells in regenerates nih.gov. This differential expression implies that its transcriptional activity and the genes it regulates would also be context-dependent, though the precise molecular mechanisms underlying this for Hox 3.6 are not elaborated upon in the search results.
Recruitment of Co-activators and Co-repressors
Specific co-activators and co-repressors recruited by this compound have not been identified in the provided search results. However, a key mechanism by which Hox proteins exert their specific regulatory functions involves interactions with various cofactors wikipedia.orgoup.commdpi.comnih.gov. These cofactors, such as members of the TALE family like PBX and MEIS, can enhance the DNA-binding specificity of Hox proteins and modulate their transcriptional activity wikipedia.orgoup.commdpi.comnih.gov. Hox proteins can recruit both co-activator complexes, which promote transcription (e.g., involving CBP/p300), and co-repressor complexes, which inhibit transcription (e.g., involving SMRT and NCoR) oup.comnih.govsdbonline.orgfrontiersin.org. The specific set of cofactors available in a given cellular context can influence whether a Hox protein acts as an activator or repressor at a particular target gene.
Identification and Characterization of Direct Target Genes of this compound
Comprehensive lists or detailed characterization of the direct target genes specifically of this compound are not provided in the search results. Identifying the precise set of genes directly regulated by a given Hox protein is complex, partly because the core DNA binding sequence recognized by the homeodomain is relatively short and can occur frequently throughout the genome wikipedia.orgnih.govoup.com. Specificity is often achieved through cooperative binding with cofactors and the context of the surrounding DNA sequence and chromatin structure wikipedia.orgmdpi.comnih.govoup.com.
Analysis of Cis-Regulatory Elements (Enhancers) of Hox 3.6 Targets
Cis-regulatory elements, particularly enhancers, are critical for dictating the specific expression patterns of Hox target genes encyclopedia.publibretexts.org. These DNA sequences, which can be located considerable distances from the genes they regulate, serve as binding sites for transcription factors, including Hox proteins and their cofactors nih.govlibretexts.org. The interaction of multiple transcription factors at these enhancers integrates various signals to fine-tune gene expression in a cell-type and context-specific manner nih.gov.
Research into Hox target genes and their enhancers has revealed several key features. Enhancers can be located upstream, downstream, within introns, or even within coding exons of target genes encyclopedia.publibretexts.org. Studies have shown that enhancer activity can be influenced by the spatial organization of the genome, with enhancer-promoter interactions often restricted within topologically associated domains (TADs) mdpi.comnih.gov. The precise arrangement and spacing of transcription factor binding sites within enhancers are crucial for their function and can determine whether a Hox protein acts as an activator or repressor nih.gov. For instance, studies on Drosophila abdominal Hox factors have shown that the organization of binding sites within a cis-regulatory module dictates repression or activation nih.gov.
Identifying and characterizing these cis-regulatory elements is challenging but essential for understanding how Hox proteins exert their specific effects encyclopedia.pub. Techniques such as phylogenetic footprinting, analyzing conserved noncoding sequences, and using reporter gene assays in transgenic organisms or cell lines are employed to pinpoint functional enhancers and delineate the transcription factor binding sites within them soton.ac.uk.
Epigenetic Regulation and Chromatin Dynamics in Hox Gene Expression
The precise and stable expression patterns of Hox genes throughout development are not solely controlled by transcription factors binding to DNA sequences. Epigenetic mechanisms, involving modifications to chromatin structure and DNA, play a crucial role in establishing and maintaining the transcriptional states of Hox genes nih.govtandfonline.comnih.gov. This epigenetic memory ensures that once a specific Hox expression pattern is set, it is heritably maintained through cell divisions nih.govbiologists.commpg.de.
Chromatin Structure and Accessibility
Chromatin structure, the complex of DNA and proteins (primarily histones), significantly impacts the accessibility of genes to the transcriptional machinery mdpi.commdpi.com. In the context of Hox genes, chromatin undergoes dynamic changes during development, correlating with their transcriptional activation status nih.govresearchgate.net. In pluripotent stem cells, Hox genes are often silenced and marked by bivalent chromatin domains, characterized by the simultaneous presence of both repressive (e.g., H3K27me3) and active (e.g., H3K4me3) histone modifications nih.govmdpi.complos.org. This bivalency is thought to keep developmental genes poised for activation upon differentiation nih.govmdpi.com.
As cells differentiate and Hox genes become actively transcribed, the bivalent marks are resolved. Active Hox genes are typically associated with permissive chromatin marks like H3K4me3 and H3K4 acetylation, indicating a more open and accessible chromatin structure (euchromatin) mdpi.com. Conversely, silenced Hox genes are enriched for repressive marks such as H3K27me3, associated with compacted chromatin (heterochromatin) mdpi.com.
The accessibility of chromatin also influences the ability of Hox proteins and other transcription factors to bind to their target sites researchgate.netbiorxiv.orgnih.gov. Some Hox proteins, particularly posterior ones like HOXC9 and HOXD13, have demonstrated a capacity to bind to less accessible chromatin regions and can even increase chromatin accessibility at their target loci, suggesting a pioneer factor-like activity researchgate.netbiorxiv.orgresearchgate.net. This ability can be modulated by cofactors biorxiv.orgnih.gov.
Polycomb and Trithorax Group Complexes: Stable Repression and Activation
Two major groups of protein complexes, the Polycomb Group (PcG) and Trithorax Group (TrxG), are central to the epigenetic regulation of Hox gene expression nih.govtandfonline.commpg.decnrs.frbioone.org. These complexes act antagonistically to maintain stable states of repression and activation.
PcG complexes are primarily responsible for maintaining the silenced state of Hox genes in regions where they are not required nih.govmpg.decnrs.fr. They function through chromatin modifications, notably the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark strongly associated with transcriptional repression nih.govmdpi.combioone.org. PcG proteins assemble into multiprotein complexes, including Polycomb Repressive Complex 1 (PRC1) and PRC2, which are recruited to specific DNA elements known as Polycomb Response Elements (PREs) nih.govmpg.decnrs.fr.
In contrast, TrxG complexes are necessary for maintaining the active expression of Hox genes in their appropriate domains nih.govmpg.decnrs.fr. TrxG proteins counteract the repressive effects of PcG complexes and promote a transcriptionally permissive chromatin state, often associated with histone modifications like H3K4 methylation nih.govbiologists.combioone.org. Like PcG complexes, TrxG proteins function in multiprotein assemblies biologists.com. The balance between PcG and TrxG activities is critical for establishing and maintaining the precise boundaries of Hox gene expression biologists.com.
Role of Long Non-Coding RNAs (lncRNAs) within Hox Clusters
Hox gene clusters are not only transcribed into messenger RNAs encoding Hox proteins but also produce a variety of non-coding RNAs, including microRNAs and long non-coding RNAs (lncRNAs) mdpi.comresearchgate.netnih.govplos.org. A significant number of lncRNAs are transcribed from within or near Hox clusters, and accumulating evidence suggests they play important roles in regulating Hox gene expression in cis (acting on the same chromosome) and trans (acting on different chromosomes) researchgate.netnih.govplos.org.
Hox cluster-embedded lncRNAs have been implicated in diverse regulatory mechanisms. They can act as molecular sponges for microRNAs, influencing the post-transcriptional regulation of Hox or other genes researchgate.netnih.govspandidos-publications.com. LncRNAs can also function as scaffolds, recruiting chromatin-modifying complexes, including those of the PcG and TrxG, to specific sites within the Hox clusters, thereby influencing local chromatin structure and gene expression nih.govnih.gov. Some lncRNAs, like HOTTIP located at the 5' end of the HOXA cluster, have been shown to regulate the activation of neighboring Hox genes in cis through mechanisms involving chromosomal looping plos.org. The expression of many Hox-lncRNAs is tissue-specific, suggesting they contribute to the fine-tuning of Hox gene regulation in different cellular contexts researchgate.netspandidos-publications.com.
Physical-Geometric Deformations of Hox Clusters during Activation
Beyond changes in local chromatin structure, the higher-order three-dimensional organization of Hox clusters within the nucleus is also dynamically regulated during activation nih.govresearchgate.netelifesciences.org. Studies using advanced imaging techniques have revealed that Hox clusters undergo significant physical-geometric deformations, such as elongation, in parallel with their transcriptional activation mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net.
In inactive states, Hox clusters tend to be more condensed mdpi.comfrontiersin.org. Upon transcriptional activation, particularly during the collinear activation along the anterior-posterior axis of the embryo, Hox clusters can become significantly elongated mdpi.comfrontiersin.orgnih.gov. This elongation can be substantial, with the mouse HoxD cluster, for example, observed to elongate up to 5-6 times during transcription nih.govresearchgate.net. This physical restructuring of the DNA fiber appears to precede or occur concurrently with the onset of transcription frontiersin.org.
Various models, including biophysical models, have been proposed to explain these physical deformations, suggesting that forces or gradients might be involved in the sequential pulling and organization of Hox genes during activation mdpi.comfrontiersin.orgresearchgate.net. These physical changes in chromosome architecture are thought to facilitate the coordinated regulation of genes within the cluster and their interaction with regulatory elements and transcriptional machinery located in different parts of the nucleus nih.govelifesciences.org. The dynamic 3D organization involves the segregation of active and silent Hox loci into distinct spatial compartments within the nucleus researchgate.net.
Compound Information
Developmental Roles and Functional Specificity of Hox 3.6 Protein
Spatial and Temporal Expression Patterns of Hox 3.6 Gene
The precise spatial and temporal expression of Hox genes is fundamental to their function in establishing the body plan. The Hox 3.6 gene exhibits specific expression patterns during embryonic development, contributing to the regionalization of tissues and structures.
Collinearity Principle and its Manifestation for Hox 3.6
Hox genes in many animals, particularly vertebrates, are organized in genomic clusters, and their order on the chromosome is often correlated with their expression pattern along the A-P axis of the developing embryo. This phenomenon is known as collinearity. wikipedia.orgfrontiersin.orgmdpi.com Genes located at the 3' end of a cluster are typically expressed earlier and in more anterior regions, while genes towards the 5' end are expressed later and in more posterior regions. umich.edunih.gov
The Hox-3.6 gene is located in the 5' region of the Hox-3 cluster in mice, which corresponds to the HOXC cluster in humans. nih.govthermofisher.com Consistent with the collinearity principle, Hox-3.6 exhibits a relatively posterior expression domain in the developing embryo compared to genes located more 3' within the same cluster. nih.gov This spatial ordering of expression along the A-P axis is a key manifestation of collinearity for Hox 3.6.
Antero-Posterior Axis Specificity (e.g., Posterior Expression Domains in Embryos)
Hox 3.6 gene expression is spatially restricted to specific regions along the A-P axis during embryogenesis. In mouse embryos, Hox-3.6 has an extreme posterior expression domain at 12.5 days of gestation. nih.gov This posterior specificity is a defining characteristic of its expression pattern and is crucial for conferring regional identity to developing tissues in caudal parts of the embryo. nih.govumich.edunih.gov
Research in newts has also shown that Hox-3.6 transcripts are found exclusively in posterior appendages, such as hindlimbs and tails, in both normal and regenerating tissues. biologists.comnih.gov This further supports the role of Hox 3.6 in specifying posterior identity.
Contribution to Body Plan Formation and Positional Identity
Hox proteins, including Hox 3.6, act as molecular determinants of 'position', ensuring that the correct structures develop in their appropriate locations within the body plan. wikipedia.org They achieve this by regulating downstream target genes that control cell differentiation, proliferation, and morphogenesis. wikipedia.orgencyclopedia.pub
Regional Identity Along the Antero-Posterior Axis
Beyond segmental identity, Hox 3.6 contributes to establishing broader regional identity along the A-P axis. Its presence in specific posterior domains dictates the developmental potential of cells in those regions, influencing the types of structures that will form. nih.govumich.edunih.gov The combinatorial expression of different Hox proteins creates a unique "Hox code" at each position along the axis, providing cells with positional information that guides their development. umich.edunih.gov The posterior expression of Hox 3.6 is a key component of this code in the caudal regions of the embryo.
Roles in Specific Organogenesis and Morphogenesis
Hox 3.6 protein is involved in the development and shaping of specific organs and tissues, a process known as organogenesis and morphogenesis. ontosight.ai Its function as a transcription factor allows it to activate or repress genes necessary for the proper formation of these structures. ontosight.aiencyclopedia.pub
Research indicates that Hox 3.6 is involved in the regulation of embryonic development, particularly in the formation of the nervous system, limbs, and other organs. ontosight.ai In mice, targeted disruption of the Hox-3.6 gene has been shown to result in skeletal and neurological abnormalities, highlighting its importance in the morphogenesis of these systems. ontosight.ai
Studies in newts demonstrate Hox-3.6 expression in the hindlimb bud and adult kidney, suggesting roles in limb development and kidney function, including regeneration processes. nih.govbiologists.comnih.gov The spatially restricted expression in the hindlimb bud, specifically in an antero-proximal domain, indicates a role in patterning within the limb itself. nih.gov Furthermore, its presence in regenerating hindlimbs and tails points to a potential function in the morphogenetic processes involved in regeneration. biologists.comnih.gov
The involvement of Hox 3.6 in organogenesis and morphogenesis is mediated through its interaction with other transcription factors and cofactors, forming multiprotein complexes that regulate target gene expression. ontosight.aiencyclopedia.pubnih.gov
| Developmental Process / Structure | Organism | Observed Role / Expression Pattern | Source |
| Embryonic Development | Mouse | Crucial for development and patterning; regulates gene expression. | ontosight.ai |
| Nervous System Formation | Mouse | Involved in formation; mutations lead to abnormalities. | ontosight.ai |
| Limb Development | Mouse | Involved in formation. | ontosight.ai |
| Organ Formation | Mouse | Involved in formation. | ontosight.ai |
| Skeletal Morphogenesis | Mouse | Mutations lead to abnormalities. | ontosight.ai |
| Hindlimb Bud Expression | Mouse | Spatially restricted, antero-proximal domain. | nih.gov |
| Hindlimb Development | Newt | Transcripts found exclusively in posterior appendages (hindlimbs). | biologists.comnih.gov |
| Tail Development | Newt | Transcripts found exclusively in posterior appendages (tails). | biologists.comnih.gov |
| Kidney Function/Regeneration | Newt | Transcriptionally active in adult kidney and regenerating appendages. | biologists.comnih.gov |
Nervous System Development (e.g., Hindbrain Patterning, Neuronal Differentiation, Neuroblast Migration)
Hox genes, including those in group 3, are critical for patterning the vertebrate nervous system, especially the hindbrain nih.govnih.gov. The hindbrain is segmented into rhombomeres, and different combinations of Hox genes expressed in these segments, known as the Hox code, contribute to the specification of neuronal identity and organization nih.gov. Hox group 3 paralogs, specifically HoxA3 and HoxB3, are expressed in the hindbrain and have been implicated in the development of cranial nerves. For instance, Hoxa3 and Hoxb3 double mutants exhibit defects in the formation of the IXth cranial nerve frontiersin.orgsemanticscholar.org. While Hoxd3 single mutants may not show cranial nerve defects, it can play a synergistic role with Hoxb3 in their development semanticscholar.org. Studies suggest that Hox genes are involved not only in early neuronal specification but also in later processes such as neuronal migration, axon pathfinding, and circuit assembly nih.govelifesciences.org. Hoxa3 is expressed in rhombomeres 5 and 6, while Hoxb3 is upregulated in rhombomere 5 biologists.com. The expression patterns and regulatory mechanisms, including the influence of factors like kreisler, contribute to the segmental identity of the hindbrain biologists.com.
Limb Development and Patterning (e.g., Hindlimb Bud Expression, Forelimb Positioning)
While posterior Hox paralogs (Hox9-13) are primarily known for patterning the limb skeleton along the proximodistal axis, Hox genes also play a role in limb positioning along the anterior-posterior axis nih.govresearchgate.net. Although Hox group 3 paralogs are not typically considered major players in limb skeletal patterning compared to more posterior groups, some research suggests potential roles or interactions. For example, deletions involving the HOXD cluster, which includes HOXD3, have been associated with severe limb abnormalities wikipedia.org. Studies on limb development often focus on the expression patterns of Hox genes in the limb buds, noting that different sets of HoxC genes are expressed in forelimbs versus hindlimbs, and that the expression of HoxA and HoxD genes can be dynamic and complex during limb development nih.govbiologists.com. Recent studies indicate that Hox paralogy group 6/7 genes are crucial for forelimb bud development, while Hox4/5 paralogs are necessary but not sufficient, suggesting a role for specific Hox paralogs in instructive signaling for limb identity elifesciences.org. While the direct role of Hox group 3 paralogs in limb patterning is less emphasized than more posterior groups, their general involvement in anterior-posterior axis specification during early embryogenesis can indirectly influence limb positioning.
Pharyngeal Organ Development and Migration (e.g., Thymus, Thyroid, Parathyroid by Hox Group 3 Paralogs)
Hox group 3 paralogs, particularly HoxA3, HoxB3, and HoxD3, are essential for the development and migration of organs derived from the third and fourth pharyngeal pouches, including the thymus, parathyroid, and thyroid glands nih.govuga.edufrontiersin.org. Studies in mice have demonstrated that Hoxa3 is critical for the initial organogenesis of the thymus and parathyroid glands; Hoxa3 null mutants are athymic and aparathyroid uga.edunih.gov. Hoxa3 is required in both neural crest cells and endoderm for the proper separation and migration of these organs nih.gov. While Hoxb3 and Hoxd3 single mutants may not show obvious defects in the thymus or parathyroids, they act synergistically with Hoxa3 nih.gov. For example, removing one functional copy of Hoxa3 in a Hoxb3, Hoxd3 double mutant background results in the failure of the thymus and parathyroid glands to migrate correctly nih.gov. Hox group 3 paralogs also influence the development of the thyroid gland, primarily through their effect on the ultimobranchial bodies, which contribute parafollicular C cells to the thyroid nih.govuga.edu. Hoxa3 has unique functions in thymus, parathyroid, and thyroid development compared to its paralogs, potentially due to its expression in the pharyngeal pouch endoderm nih.gov.
Other Organ-Specific Contributions (e.g., Kidney, Reproductive Tract by related Hox paralogs)
While Hox group 3 paralogs are primarily associated with pharyngeal derivatives, other Hox paralogous groups are known to contribute to the development of other organs, such as the kidney and reproductive tract biologists.com. For example, Hox10 and Hox11 genes are important for kidney development, with mutations in these groups leading to renal defects biologists.comresearchgate.netnih.govsdbonline.org. Similarly, Hox9-13 paralogous groups impact the patterning of the reproductive tract, and mutations can result in significant abnormalities and infertility biologists.comsdbonline.org. Although the provided information highlights the roles of other Hox paralogs in these organs, it does not specifically detail a direct contribution of Hox group 3 paralogs to kidney or reproductive tract development.
Cellular Processes Regulated by this compound
Hox proteins, as transcription factors, regulate the expression of downstream target genes, thereby influencing various cellular processes critical for development nwafu.edu.cngenecards.orgontosight.ai.
Cell Proliferation and Cell Cycle Progression
Hox group 3 paralogs have been implicated in regulating cell proliferation and cell cycle progression. Studies on HOXA3, for instance, indicate that it plays a role in controlling processes such as cell migration, proliferation, differentiation, and apoptosis during early embryonic development frontiersin.org. Research using HOXA3 in human embryonic stem cell-derived pharyngeal pouch endoderm suggests it has an irreplaceable role in the cell cycle and cell proliferation, in addition to regulating cell migration frontiersin.org. Furthermore, studies on HOXD3 in colorectal cancer cells have shown that its knockdown significantly decreases proliferation and leads to the accumulation of cells in the G2 phase of the cell cycle, suggesting that HOXD3 promotes cell growth and plays a role in cell cycle progression spandidos-publications.com. This indicates that Hox group 3 paralogs can influence cell cycle dynamics and proliferation in a context-dependent manner.
Cell Fate Decisions and Terminal Differentiation
Hox proteins are pivotal in determining regional specificity and influencing the developmental fate of cells nih.gov. The this compound regulates the expression of target genes involved in development and cell differentiation biorxiv.org. During embryonic development, the precise temporal and spatial activation of Hox genes influences cell fate decisions nih.gov. Hox genes are involved in driving the differentiation of various stem cells towards their respective lineages, both in vivo and in vitro nih.gov. For instance, studies on Hoxa1, another Hox gene, have shown its requirement for the neuronal differentiation of mouse embryonic stem cells nih.gov. The role of Hox genes in controlling cell fate and differentiation is a fundamental aspect of their function in shaping the developing organism biorxiv.orgnih.govencyclopedia.pub.
Implications of Hox 3.6 Gene Mutations and Perturbations on Embryonic Development
Mutations and perturbations in Hox genes can lead to significant developmental defects due to their crucial roles in establishing the body plan and specifying regional identity biorxiv.orgrsc.org.
Developmental Abnormalities and Congenital Defects Resulting from Targeted Disruption
Targeted disruption of the Hox-3.6 gene in mice has been shown to result in developmental abnormalities biorxiv.org. Studies have specifically reported skeletal and neurological abnormalities in mice homozygous for the disrupted Hox-3.6 allele biorxiv.org. These findings underscore the necessity of functional this compound for normal embryonic development, particularly in the formation of the nervous system and skeletal structures biorxiv.org. Targeted disruptions of other Hox genes have also demonstrated their essential roles in development, leading to a range of defects depending on the specific gene and its expression domain encyclopedia.pubnih.gov.
Homeotic Transformations and Phenotypic Consequences
Hox genes are classically associated with homeotic transformations, where the identity of one body segment is transformed into that of another due to the misexpression or loss of function of a Hox gene rsc.org. This phenomenon highlights the role of Hox genes as master regulators of segmental identity rsc.org. While the search results describe homeotic transformations caused by mutations in other Hox genes, such as changes in vertebral elements or appendage identity, a specific homeotic transformation directly attributed to Hox 3.6 gene mutation was not explicitly detailed in the provided snippets. However, the observed skeletal and neurological abnormalities resulting from Hox-3.6 disruption biorxiv.org are phenotypic consequences of perturbing its function during development. These consequences reflect the importance of Hox 3.6 in conferring proper regional identity and guiding the development of specific structures. The principle of homeotic transformation is a general outcome of significant Hox gene misregulation, and while not specifically documented for Hox 3.6 in the provided results, the observed developmental defects are consistent with a disruption of positional information.
Evolutionary Perspectives of Hox Proteins, with Focus on Paralogue Group 3
Origin and Diversification of Hox Gene Clusters
The evolution of animal body plans is intimately linked to the history of Hox gene clusters. These clusters, typically found linked together on chromosomes, arose from ancestral genes through a series of duplication events. oup.comfrontiersin.orgmdpi.comwikipedia.org
Ancestral Hox Gene Clusters and Duplication Events
The earliest metazoans likely possessed a simpler set of homeobox genes. Evidence suggests that the Hox gene cluster originated from a single locus through multiple tandem duplication events. oup.comfrontiersin.org This process led to the formation of a prototypic Hox gene cluster in the common ancestor of bilaterian animals, estimated to have occurred over 550 million years ago. wikipedia.org This ancestral cluster is thought to have contained at least seven different Hox genes. wikipedia.org
Further diversification of Hox gene clusters, particularly in vertebrates, was driven by larger-scale duplication events, including whole-genome duplications. oup.comfrontiersin.orgmdpi.comwikipedia.orguni-konstanz.de For instance, the ancestral chordate Hox cluster, composed of all 13 paralogous groups, underwent two rounds of whole-genome duplication before the evolutionary split between jawed and jawless fishes. oup.commdpi.comuni-konstanz.de This resulted in the four Hox clusters (Hoxa, Hoxb, Hoxc, and Hoxd) typically found in mammals. oup.commdpi.comwikipedia.org Teleost fish experienced an additional genome duplication, leading to even more Hox clusters. oup.commdpi.comwikipedia.org In contrast, many invertebrates, such as insects, generally retain a single Hox cluster, although lineage-specific duplications within the cluster have occurred. nih.govannualreviews.org
Constraints on Cluster Organization and Transcriptional Polarity
Hox gene clusters exhibit a remarkable property known as colinearity, where the order of genes on the chromosome corresponds to their spatial and temporal expression patterns along the AP axis of the developing embryo. nih.govfiveable.meehu.eusuni-konstanz.deannualreviews.org Genes at the 3' end of the cluster are typically expressed earlier and in more anterior regions, while those at the 5' end are expressed later and in more posterior regions. nih.govuni-konstanz.deannualreviews.org This spatial and temporal colinearity is deeply conserved across diverse animal groups. nih.govfiveable.meannualreviews.org
The clustered organization and uniform transcriptional polarity (all genes transcribed from the same DNA strand) in vertebrates are thought to be under strong evolutionary constraint. pnas.orgnih.govbiorxiv.org This tight organization, often more compact and with fewer interspersed genes compared to invertebrate clusters, is proposed to have evolved in conjunction with the emergence of global and long-range regulatory controls. frontiersin.orgpnas.orgnih.govbiorxiv.org Studies involving the inversion of transcription units within Hox clusters have shown that this can be detrimental to the proper implementation of the complex regulatory system. pnas.orgnih.gov While some invertebrates show disorganized or split clusters, the maintenance of the clustered organization in many lineages, particularly in vertebrates, suggests that temporal colinearity is a major constraining force. ehu.eusresearchgate.netijbs.com
Functional Divergence and Conservation of Hox Proteins Across Species
Despite the deep conservation of their role in AP patterning, Hox proteins have also undergone functional divergence throughout evolution, contributing to the vast morphological diversity of animals. nih.govfiveable.mepnas.orgresearchgate.net
Deep Conservation of Antero-Posterior Patterning Function
The fundamental role of Hox genes in specifying identity along the AP axis is deeply conserved across bilaterally symmetrical animals, from simple invertebrates to complex vertebrates. nih.govfiveable.mewikipedia.orgopenaccesspub.orgnih.gov This conservation is evident in the similar spatial and temporal expression patterns observed in distantly related taxa. nih.govfiveable.meopenaccesspub.orgnih.gov Functional studies, including experiments where Hox genes from one species are expressed in another, have often demonstrated a conserved ability to influence axial patterning. fiveable.menih.gov For example, human HOXB4 can mimic the function of its Drosophila homologue, Deformed, in deficient Drosophila embryos. nih.gov This highlights the ancient evolutionary origin and fundamental importance of Hox genes in animal development. fiveable.me
Species-Specific Modifications in Hox Protein Activity
While the core function is conserved, species-specific modifications in Hox protein activity have played a crucial role in the evolution of morphological differences. fiveable.mepnas.orgresearchgate.netpnas.org These modifications can occur through changes in the protein sequence, affecting aspects like cofactor interaction, post-translational modifications, or DNA binding specificity. pnas.orgresearchgate.netpnas.org
Paralogue Group 3 (PG3) Hox proteins, which correspond to zerknüllt (zen) in ecdysozoans (like insects) and Hox3 in lophotrochozoans and deuterostomes, provide interesting examples of functional divergence. royalsocietypublishing.org While PG3 genes are part of the central group of Hox genes ehu.eusresearchgate.net, their specific roles can vary. For instance, in insects, the zen gene, an orthologue of Hox3, has undergone significant functional changes, shifting its primary role from embryonic patterning to the development of extraembryonic membranes. annualreviews.orguni-koeln.debiorxiv.orgsdbonline.org This represents a departure from the canonical Hox function. uni-koeln.desdbonline.org
In vertebrates, Paralogue Group 3 includes genes like Hoxa3 and Hoxd3. Studies in mice have shown that while paralogous Hox genes often exhibit functional redundancy, there can also be unique biological roles and functional divergence. pnas.orgnih.gov For example, mouse Hoxa3 and Hoxd3 proteins can perform identical biological functions, with different roles attributed to quantitative differences in gene expression rather than inherent protein function in some contexts. nih.gov However, other research indicates that Hoxa3 protein function has evolved considerably since the divergence of mammals and teleosts, with functional differences potentially mapping to regions outside the conserved homeodomain, such as the C-terminal domain (CTD), which is notably long in group 2 and 3 Hox proteins. pnas.org
Data on functional equivalence and divergence can be complex, as illustrated by studies comparing mouse and zebrafish Hoxa3 orthologues, which show non-equivalent in vivo protein function despite identical homeodomains. pnas.org This suggests that changes in other parts of the protein, or in regulatory elements, contribute to species-specific differences. pnas.org
Phylogenetic Analysis of Paralog Group 3 Hox Genes
Hox genes are classified into paralogue groups (PGs 1-13) based on their sequence similarity and phylogenetic relationships, reflecting their origin from a series of duplications of an ancestral gene cluster. Paralogue Group 3 is a distinct group within the Hox gene family. royalsocietypublishing.orgnih.gov Phylogenetic analysis of Hox genes across diverse animal phyla reveals the deep evolutionary history of these genes and their organization. The consensus view is that a primordial Hox cluster arose early in animal evolution through tandem gene duplication. sdbonline.orgwikipedia.org This ancestral cluster underwent further duplications, particularly in vertebrates, leading to the characteristic multiple Hox clusters (HoxA, HoxB, HoxC, and HoxD in mammals). pnas.orgnih.govresearchgate.net
Phylogenetic studies consistently place Paralogue Group 3 as a distinct clade. royalsocietypublishing.orgnih.gov In bilaterians, the Hox cluster can be broadly subdivided into four groups: anterior (PGs 1-2), paralogue group 3 (PG3), central (PGs 4-8), and posterior (PGs 9-13). royalsocietypublishing.org The gene composition within these groups can vary across the major evolutionary lineages of Bilateria: Deuterostomia, Ecdysozoa, and Lophotrochozoa. royalsocietypublishing.org The ParaHox gene cluster, which is considered an ancient paralogue of the Hox cluster, also contains a gene (Xlox) related to Paralogue Group 3 Hox genes, suggesting a shared ancestry predating the divergence of Hox and ParaHox clusters. sdbonline.orgplos.orgehu.eus
Comparison of Homeodomain Sequences across Phyla
While the homeodomain is highly conserved, regions outside the homeodomain, such as the N- and C-terminal regions, exhibit greater sequence divergence and are hypothesized to play roles in modulating Hox specificity, including interactions with cofactors. pnas.orgbiologists.commdpi.com For instance, some studies suggest that subtle amino acid changes in domains outside the homeodomain can alter interactions with TALE proteins, influencing the retention of ancestral activity versus the evolution of novel functions in paralogous Hox proteins. mdpi.com
Orthologs and Paralogs of Hox 3.6 Protein
This compound is a member of Paralogue Group 3. Orthologs are homologous genes in different species that arose from a common ancestral gene through speciation, while paralogs are homologous genes within the same species that arose through gene duplication. unil.chlibretexts.org Members of Paralogue Group 3 in different vertebrate species are considered orthologs (e.g., Hoxc3 in humans, mice, and other vertebrates). nih.govpnas.org Within a species, paralogs are the Hox proteins that belong to the same paralogue group but are located on different Hox clusters (e.g., Hoxa3, Hoxb3, Hoxc3, and Hoxd3 in mammals). pnas.orgresearchgate.net
Studies on Hox3 paralogs in different vertebrates, such as mice and zebrafish, have revealed both conserved and divergent functions. pnas.org Despite originating from genome-wide duplication events, the functional equivalence of some Hox3 paralogs can be striking, although differences in expression patterns and subtle sequence variations can lead to diversified roles. pnas.org The specific protein referred to as "Hox-3.6" has been studied in the context of newt regeneration, where it is a homolog to the Hox-3.3 gene and shows specific expression patterns. nih.govbiologists.com This highlights how specific members of a paralogue group can be investigated in different organisms to understand their conserved and species-specific roles.
Evolution of Hox-Cofactor Interactions (e.g., TALE-class proteins)
Hox proteins often exert their transcriptional regulatory functions through cooperative interactions with other proteins, particularly members of the TALE (Three Amino acids Loop Extension) class of homeodomain-containing transcription factors, such as PBC (also known as Pbx) and Meis proteins. biologists.commdpi.comfrontiersin.orgelifesciences.orgnih.gov These interactions significantly enhance the DNA-binding specificity and affinity of Hox proteins and are crucial for their diverse roles in development. biologists.commdpi.comnih.gov
The partnership between Hox and TALE proteins is evolutionarily conserved throughout Bilateria. frontiersin.orgelifesciences.org Evidence suggests that the ability of Hox proteins to interact with TALE partners was acquired in the last common ancestor of Bilateria and Cnidaria. frontiersin.orgelifesciences.org These interactions initially relied on a conserved peptide motif called the hexapeptide (HX) motif, typically located N-terminal to the homeodomain. biologists.comfrontiersin.orgelifesciences.org The HX motif is present in Hox paralogous groups 1-8, while groups 9 and 10 have a similar motif, and it is absent in groups 11-13. biologists.com
Beyond the HX motif, Hox proteins can also utilize specific PBC Interaction Motifs (SPIMs) to recruit TALE cofactors. frontiersin.org The evolution of these additional interaction interfaces likely contributed to the diversification of Hox functions and the complexity of Hox-TALE regulatory networks in eumetazoans. frontiersin.orgelifesciences.org Variations in the composition of Hox or TALE proteins can influence the mode of interaction and, consequently, the activity of Hox-TALE complexes. nih.gov Subtle amino acid changes, particularly in domains outside the homeodomain, can alter interactions with TALE proteins and influence the functional evolution of Hox paralogs. mdpi.com
Hox Genes in Regenerative Processes (e.g., Newt Limb and Tail Regeneration)
Urodele amphibians, such as newts and salamanders, possess remarkable regenerative capacities, including the ability to regenerate limbs and tails. nih.govbiologists.comwikipedia.orggrantome.com Hox genes have been identified as key players in regulating pattern formation during these regenerative processes, similar to their roles in embryonic development. nih.govbiologists.comgrantome.comscispace.com
Studies on newt limb and tail regeneration have shown the re-expression of various Hox genes in the regeneration blastema, a mass of dedifferentiated cells that gives rise to the new tissue. nih.govbiologists.comgrantome.comscispace.commdpi.comnih.gov For instance, Hox-3.6 transcripts are found in normal and regenerating hindlimbs and tails of the newt. nih.govbiologists.com Another study on newt regeneration investigated the expression of Hox-4.5 and Hox-3.6, finding distinct regulatory patterns. nih.govbiologists.com While Hox-4.5 is expressed in the blastema of regenerating fore- and hindlimbs but not normal limbs, Hox-3.6 is present in both normal and regenerating posterior appendages. nih.govbiologists.com This differential expression suggests distinct roles for these paralogous genes during regeneration.
Other Hox genes, including members of the posterior Hox13 paralog group, have also been shown to be essential for digit formation during newt limb regeneration. biologists.combiologists.com The re-expression of Hox genes during regeneration suggests a reactivation of developmental patterning mechanisms. biologists.comgrantome.com The specific combination and spatial expression of Hox genes in the blastema are thought to provide positional information, guiding the formation of the regenerated structure. scispace.comnih.gov The ability of newts to regenerate limbs, unlike mammals, despite the conservation of many Hox genes, highlights the complex interplay of genetic factors and cellular processes involved in regeneration and raises questions about the evolutionary differences in regenerative capacity. wikipedia.org
Methodologies and Experimental Approaches for Studying Hox 3.6 Protein
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding the in vivo function of Hox 3.6. By altering the expression or sequence of the gene encoding Hox 3.6, researchers can observe the resulting phenotypic consequences and deduce the protein's role in development and cellular processes.
Gene Knockout and Knock-in Models
Gene knockout involves the complete or partial inactivation of the gene encoding Hox 3.6, leading to a loss of functional protein product. This technique is used to determine the necessity of Hox 3.6 for specific developmental events or biological processes. For instance, studies in mice have shown that homozygous knockout of Hoxc10 (the gene encoding mouse Hox 3.6) results in skeletal transformations in the vertebral column (thoracic, lumbar, and sacral), alterations in the pelvis, defects in hindlimb bones and ligaments, decreased lumbar motor neuron and rib number, impaired coordination, muscle wasting, and obesity. nih.gov These findings indicate that Hox 3.6 is essential for proper patterning and development of these structures. Gene knockout was historically achieved using homologous recombination in embryonic stem cells, a method that earned a Nobel Prize for its developers. cellsignal.com More recently, CRISPR/Cas9 technology has provided a more efficient means of generating gene knockouts by introducing mutations that disrupt gene expression or protein function. uniprot.org
Gene knock-in, conversely, involves the targeted insertion of a specific DNA sequence into the genome. This can be used to replace the endogenous Hox 3.6 gene with a modified version (e.g., carrying a point mutation to study the effect of a specific amino acid change) or to insert reporter genes or tags (like GFP or FLAG) to track Hox 3.6 expression or facilitate its purification for further study. cellsignal.comuniprot.orgcnr.itrcsb.org Knock-in models allow for the study of gene function with altered activity or the precise localization and behavior of the protein in vivo. cnr.it
Molecular and Biochemical Assays
Beyond manipulating the gene, various molecular and biochemical techniques are employed to study the Hox 3.6 protein itself, including its interaction with DNA and other proteins, and its post-translational modifications.
DNA-Protein Interaction Studies (e.g., Electrophoretic Mobility Shift Assay, ChIP-seq)
Hox 3.6 functions as a transcription factor by binding to specific DNA sequences. The homeodomain, a highly conserved 60-amino-acid region within Hox proteins, is primarily responsible for this DNA binding. nih.gov Studies have shown that homeodomains recognize a canonical core sequence, typically 5'-TAAT-3', with high affinity. However, the specificity of Hox protein binding in vivo is influenced by interactions with cofactors and the surrounding chromatin context. nih.gov
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common in vitro technique used to detect protein binding to a specific DNA sequence. In EMSA, a labeled DNA probe containing a putative Hox 3.6 binding site is incubated with purified this compound (or nuclear extracts containing it). If the protein binds to the DNA, it causes a shift in the mobility of the DNA probe during gel electrophoresis, which can be detected. EMSA has been used to analyze the DNA binding properties of Hox protein homeodomains and their interactions with cofactors.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful genome-wide technique used to identify the in vivo DNA binding sites of transcription factors like Hox 3.6. In ChIP-seq, proteins are cross-linked to DNA in living cells, the chromatin is sheared, and an antibody specific to Hox 3.6 is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced, and the sequences are mapped back to the genome to identify the regions where Hox 3.6 was bound. ChIP-seq studies on various Hox proteins have revealed distinct but overlapping binding profiles and highlighted the influence of chromatin accessibility and cofactors on Hox binding specificity. While a specific ChIP-seq study solely on mouse HOXC10 is not detailed in the provided snippets, this methodology is routinely applied to study the genomic targets of Hox proteins.
Protein-Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Bimolecular Fluorescence Complementation)
Hox proteins rarely function alone and often interact with other proteins, particularly TALE (Three Amino acid Loop Extension) class homeodomain proteins such as PBX and MEIS, to achieve functional specificity and regulate target gene expression. nih.govbiorxiv.orguniroma2.it Mapping these protein-protein interactions (PPIs) is crucial for understanding the molecular mechanisms of Hox 3.6 function.
The Yeast Two-Hybrid (Y2H) system is a widely used technique for screening and identifying binary protein interactions. In Y2H, the protein of interest (bait, e.g., Hox 3.6) is fused to a DNA-binding domain, and potential interacting partners (prey) are fused to a transcriptional activation domain. If the bait and prey proteins interact, they bring the DNA-binding and activation domains together, reconstituting a functional transcription factor that activates a reporter gene. Y2H has been employed in high-throughput screens to build interaction networks for Hox proteins.
Bimolecular Fluorescence Complementation (BiFC) is another technique used to visualize protein interactions, often in live cells or organisms. In BiFC, a fluorescent protein is split into two non-fluorescent fragments, which are fused to two putative interacting proteins. If the two proteins interact, they bring the fluorescent protein fragments into close proximity, allowing them to reconstitute a functional, fluorescent molecule. The resulting fluorescence indicates that the interaction has occurred and can also reveal the subcellular localization of the protein complex. BiFC has been used to characterize interactions between Hox proteins and their cofactors, such as the interaction between Drosophila Ultrabithorax (a Hox protein) and Extradenticle (a cofactor). Studies on other Hox proteins like HOXA1, HOXA2, and HOXA5 have utilized BiFC to demonstrate both homo- and heterodimerization and determine their nuclear localization.
Co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) is a powerful biochemical approach for identifying proteins that interact with a specific protein of interest within their native cellular context. In this method, an antibody against Hox 3.6 is used to pull down the protein and any interacting partners. The pulled-down complex is then analyzed by mass spectrometry to identify the constituent proteins. This technique can reveal both stable and transient interactions and provide a more comprehensive view of the protein complexes that Hox 3.6 is part of. Large-scale studies using IP-MS have mapped thousands of protein interactions in human cells.
Proteomic Approaches for Post-Translational Modification Profiling (e.g., Mass Spectrometry)
Post-translational modifications (PTMs) are chemical modifications that occur on a protein after it has been synthesized. PTMs can significantly impact protein function, localization, stability, and interactions. Proteomic approaches, particularly mass spectrometry (MS), are essential for identifying and characterizing the PTMs on Hox 3.6.
Mass spectrometry can identify various types of PTMs, including phosphorylation, acetylation, methylation, ubiquitination, and glycosylation. Different MS-based strategies exist, such as bottom-up, top-down, and middle-down proteomics, each with advantages for PTM analysis. Bottom-up proteomics, the most common approach, involves digesting the protein into peptides and then analyzing the peptides by MS to identify the modified sites.
Studies on other Hox proteins, such as the Drosophila Hox protein Sex combs reduced (SCR), have utilized tandem mass spectrometry (MS/MS) to identify numerous PTM sites, including phosphorylation, acetylation, formylation, methylation, carboxylation, and hydroxylation. These modifications were found in various regions of the protein, including functionally important areas. While specific PTM profiling solely for Hox 3.6/HOXC10 is not detailed in the provided snippets, similar mass spectrometry-based approaches are applicable to identify and characterize the PTMs on Hox 3.6, providing insights into how these modifications might regulate its activity and specificity. Understanding the PTM profile of Hox 3.6 under different cellular conditions or developmental stages can reveal crucial regulatory mechanisms.
Imaging and Live Cell Analysis
Imaging techniques, particularly those capable of high resolution and live-cell observation, are crucial for studying the behavior of Hox proteins within the nuclear environment.
Fluorescence Correlation Spectroscopy and Single Molecule Imaging for Target Gene Recognition
Fluorescence Correlation Spectroscopy (FCS) and single-molecule imaging are powerful tools for studying the dynamics of transcription factors, including Hox proteins, in live cells biologie-journal.orgbiologists.compnas.org. These methods allow researchers to analyze protein concentration, diffusion rates, and interaction kinetics with chromatin at the single-molecule level biologists.compnas.orgnih.gov.
Studies using FCS and single-molecule imaging in live Drosophila salivary gland cells have provided insights into how Hox transcription factors find their target genes biologie-journal.orgbiologie-journal.org. These studies indicate that the mechanism of recognition is largely stochastic biologie-journal.orgbiologie-journal.org. The homeodomain of Hox proteins associates and dissociates rapidly with chromatin throughout the chromosomes biologie-journal.orgbiologie-journal.org. Specific binding sites within active chromatin regions (puffed chromosomes in Drosophila) lead to longer residence times, allowing the Hox protein to exert its function by forming complexes with co-activators or co-repressors biologie-journal.org.
FCS has also been used to quantitatively characterize the concentration and variability of endogenously tagged transcription factors, including the Hox protein Antennapedia (Antp), in live Drosophila imaginal discs biologists.comnih.gov. These studies revealed that Antennapedia concentration and variability change during development, transitioning from low concentration/high variability to high concentration/low variability biologists.comnih.gov. Further research using FCS and genetic studies suggested that Antennapedia itself can drive a developmental regulatory switch from auto-activation to auto-repression, contributing to reduced variability nih.gov.
Key Findings from FCS and Single Molecule Imaging:
Hox protein-chromatin interactions are rapid and stochastic biologie-journal.orgbiologie-journal.org.
Longer residence times occur at specific binding sites in active chromatin regions biologie-journal.org.
Hox protein concentration and variability can be developmentally regulated biologists.comnih.gov.
Super-Resolution Imaging for Chromatin Dynamics
Super-resolution microscopy (SRM) techniques, such as STORM/PALM and 3D STORM, offer spatial resolutions beyond the diffraction limit of conventional light microscopy, typically 50 nm or better nih.govmdpi.com. These methods are increasingly applied to study chromatin organization and dynamics at the nanoscale nih.govmdpi.commdpi.comnih.govresearchgate.net.
While the application of SRM specifically to Hox protein-chromatin dynamics is an active area, studies on other chromatin-associated proteins, such as Polycomb group (PcG) proteins which regulate Hox genes, demonstrate the potential of these techniques nih.govmdpi.com. SRM has revealed that PcG-bound chromatin can form compact, globular structures nih.govmdpi.com. Multiplexed sequential DNA FISH combined with SRM (e.g., Oligopaints) allows for high-resolution imaging of specific genomic loci and their spatial organization, providing insights into chromatin folding and the formation of topologically associating domains (TADs) nih.govresearchgate.net.
SRM can also be used to study chromatin dynamics in live cells, although this often requires compromises in resolution or acquisition speed mdpi.comnih.gov. Live-cell SRM studies have shown that chromatin domains are highly dynamic and exhibit significant structural variation in single cells nih.govresearchgate.net. Applying these super-resolution approaches to visualize Hox proteins interacting with their target DNA sequences in the context of native chromatin structure in living cells is a promising avenue for future research.
Relevance to Hox Studies:
SRM can visualize the nanoscale organization of chromatin regulated by Hox proteins.
Techniques like Oligopaints combined with SRM can map the spatial position of Hox target loci.
Live-cell SRM can potentially reveal the dynamics of Hox protein binding and its influence on chromatin structure.
Transcriptomic and Genomic Profiling
Understanding the genes regulated by this compound and its expression pattern is crucial for elucidating its function. Transcriptomic and genomic profiling methods provide comprehensive views of gene activity.
RNA Sequencing for Gene Expression Analysis
RNA sequencing (RNA-Seq) is a high-throughput technology used to measure the abundance of RNA transcripts in a sample, providing a quantitative snapshot of gene expression researchgate.netxenbase.orgresearchgate.net. RNA-Seq is widely used to identify the target genes of transcription factors like Hox proteins and to analyze how their expression is affected by various conditions or genetic manipulations biologie-journal.orgresearchgate.netxenbase.orgresearchgate.netnih.govbiorxiv.orgarvojournals.org.
Studies have utilized RNA-Seq to analyze the transcriptional impact of Hox protein expression or loss of function researchgate.netbiorxiv.org. For example, RNA-Seq has been used to compare gene expression profiles in wild-type and Hoxa5 mutant conditions in mice, revealing the downstream genes regulated by Hoxa5 in different tissues and developmental stages researchgate.net. Similarly, RNA-Seq has been applied to study the effects of overexpressing specific Hox proteins, such as Hoxc6, Hoxc8, Hoxc9, and Hoxc10, on gene expression in mouse motor neurons, demonstrating distinct transcriptional outcomes for different Hox paralogs biorxiv.org.
RNA-Seq can also be used to analyze Hox gene expression patterns themselves across different developmental stages, tissues, or species xenbase.orgnih.govarvojournals.org. Comprehensive RNA-Seq analyses in Xenopus laevis, for instance, have examined the expression of all hox genes during development and in adult tissues, providing insights into temporal and spatial expression dynamics and the potential for subfunctionalization of homeologous genes in this allotetraploid species xenbase.orgnih.gov.
Applications in Hox Research:
Identifying direct and indirect target genes of Hox proteins biologie-journal.orgbiorxiv.org.
Analyzing differential gene expression upon manipulation of Hox protein levels or activity researchgate.netbiorxiv.org.
Profiling the expression patterns of hox genes across development, tissues, and species xenbase.orgnih.govarvojournals.org.
Whole-Mount In Situ Hybridization for Spatial Expression
Whole-mount in situ hybridization (WISH) is a technique used to detect the spatial distribution of specific mRNA molecules within intact embryos or tissues biologists.comspringernature.comresearchgate.net. This method is invaluable for visualizing the precise regions where a particular gene, such as a hox gene encoding this compound, is being transcribed during development xenbase.orgnih.govbiologists.comspringernature.comresearchgate.netresearchgate.net.
WISH provides detailed spatial expression patterns that complement the quantitative data obtained from RNA-Seq xenbase.orgnih.govbiologists.com. Studies on Hox gene expression in various model organisms, including chick, Xenopus, and newt, frequently employ WISH to illustrate the domains of Hox gene activity along the anterior-posterior axis and within developing structures like limbs nih.govbiologists.comxenbase.orgnih.govbiologists.com. For example, WISH has been used to examine the expression of Hoxa and Hoxc genes during chick limb development, revealing dynamic and complex spatial patterns biologists.com. Similarly, WISH experiments in Xenopus laevis have confirmed expression patterns observed by RNA-Seq and highlighted differences between homeologous genes xenbase.orgnih.gov. WISH has also been applied to study the expression of Hox genes, including mouse Hox-3.6 (Hoxc10 ortholog), during newt limb regeneration, showing spatially restricted transcription in mesenchymal cells nih.govbiologists.com.
Fluorescent WISH can be combined with other imaging techniques, such as DAPI staining for nuclei, to provide cellular context for gene expression patterns researchgate.net. Single-molecule FISH (smFISH), a variation of in situ hybridization, allows for the detection and counting of individual mRNA molecules within single cells of fixed, whole-mount embryos, providing insights into transcriptional bursting and cell-to-cell variability nih.govashpublications.org.
Contributions to Hox Research:
Visualizing the precise spatial domains of hox gene expression during development nih.govbiologists.comxenbase.orgnih.govbiologists.com.
Mapping the distribution of hox transcripts in different tissues and organs nih.govbiologists.comxenbase.orgnih.govbiologists.com.
Investigating the relationship between hox gene expression patterns and morphological development nih.govbiologists.combiologists.com.
Comparative Developmental Biology Approaches utilizing model organisms (e.g. Drosophila melanogaster, mouse, newt, C. elegans)
Comparative developmental biology is fundamental to understanding the conserved and divergent roles of Hox proteins across different species wikipedia.orgbiologists.complos.orgrlmc.edu.pk. By studying Hox protein function and hox gene expression in a variety of model organisms, researchers can gain insights into the evolutionary mechanisms that have shaped body plans and developmental processes wikipedia.orgbiologists.complos.orgrlmc.edu.pk. Drosophila melanogaster, mouse, newt, and C. elegans are prominent models in Hox research.
Drosophila melanogaster: As the organism where homeotic mutations and Hox genes were first discovered, Drosophila remains a crucial model for studying the fundamental principles of Hox function, including collinearity and the interaction with cofactors like Extradenticle (Exd) biologie-journal.orgwikipedia.orgbiologists.comebi.ac.ukpnas.org. Genetic manipulations, live imaging, and single-molecule studies are extensively performed in Drosophila to understand Hox protein dynamics and target recognition biologie-journal.orgbiologists.compnas.orgnih.govbiologie-journal.org.
Mouse: The mouse is a key vertebrate model for studying mammalian Hox gene function due to its genetic tractability and developmental similarities to humans nih.govplos.orgontosight.ai. Studies in mice have identified the four mammalian Hox clusters (HoxA, HoxB, HoxC, HoxD) and their roles in patterning the anterior-posterior axis, limb development, and organogenesis uniprot.orgnih.govbiologists.comnih.govresearchgate.netresearchgate.netbiorxiv.orgarvojournals.orgontosight.ai. Targeted gene disruptions and transgenic approaches in mice are used to analyze the phenotypic consequences of altered Hox protein function ontosight.ai.
Newt: Newts and other amphibians are valuable models for studying regeneration, a process in which Hox genes play important roles nih.govbiologists.comresearchgate.net. Comparative studies of Hox gene expression during limb regeneration in newts and other vertebrates provide insights into how developmental pathways are reactivated and modified during regenerative processes nih.govbiologists.comresearchgate.net. Research on mouse Hox-3.6 (Hoxc10 ortholog) expression during newt limb regeneration highlights the differential regulation of paralogous Hox genes nih.govbiologists.com.
C. elegans: This nematode provides a simpler system for genetic analysis of developmental processes and Hox gene function plos.orgrlmc.edu.pk. Studies in C. elegans have contributed to understanding the conserved nature of homeobox genes and their roles in specifying cell fates and controlling morphogenesis plos.orgrlmc.edu.pkebi.ac.uk.
Comparative studies across these models reveal both conserved mechanisms of Hox protein action and species-specific adaptations wikipedia.orgbiologists.complos.org. For instance, while the basic function of Hox proteins in conferring positional identity is conserved, the specific target genes and regulatory networks can vary wikipedia.orgbiologists.compnas.orgnih.gov. Comparative analysis of Hox protein sequences and their interaction domains (e.g., the homeodomain and hexapeptide motif) helps to understand how functional specificity is achieved biologists.comashpublications.orgpnas.orgnih.govmdpi.com.
Insights from Comparative Biology:
Identifying conserved roles of Hox proteins in body plan formation and development wikipedia.orgbiologists.complos.orgrlmc.edu.pk.
Understanding the evolution of Hox gene clusters and expression patterns wikipedia.orgbiologists.complos.org.
Investigating species-specific functions and adaptations of Hox proteins biologists.compnas.orgnih.gov.
Utilizing genetic and experimental advantages of different model organisms to study various aspects of Hox protein biology nih.govbiologists.combiologie-journal.orgbiologists.compnas.orgnih.govresearchgate.netbiorxiv.orgnih.gov.
Q & A
Q. What is the primary functional role of Hox 3.6 protein in developmental biology, and how can its activity be experimentally validated?
Hox 3.6, like other Hox proteins, regulates segment-specific morphological patterns during embryogenesis. To validate its activity, researchers can use CRISPR/Cas9-mediated knockout models in Drosophila or mice to observe developmental defects . Immunohistochemistry (IHC) and RNA in situ hybridization can localize its expression, while RNA-seq or microarray analysis can identify downstream targets .
Q. Which protein domains are critical for Hox 3.6’s transcriptional regulatory function, and how can their roles be dissected experimentally?
The homeodomain (HD) is essential for DNA binding, while the hexapeptide (HX) and UbdA (UA) domains mediate cofactor interactions. Domain-specific mutagenesis (e.g., truncating HD or HX) combined with luciferase reporter assays in cell culture can quantify transcriptional activity changes . Förster resonance energy transfer (FRET) can assess domain-cofactor binding dynamics .
Q. What model systems are most appropriate for studying Hox 3.6 in vivo, and what are their methodological advantages?
Drosophila melanogaster is ideal due to conserved Hox function and genetic tractability. Ubx (a Hox homolog) studies in wing/haltere discs provide insights into segment-specific regulation . Zebrafish allow live imaging of Hox 3.6 dynamics during somitogenesis, while mouse models (e.g., conditional knockouts) reveal mammalian-specific roles .
Q. How can researchers identify direct vs. indirect targets of Hox 3.6 in gene regulatory networks?
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) identifies direct DNA-binding targets . To distinguish indirect targets, pair ChIP-seq with RNAi-mediated knockdown and time-course RNA-seq to observe delayed gene expression changes .
Q. What bioinformatics tools are recommended for analyzing Hox 3.6 binding motifs and evolutionary conservation?
Use MEME Suite for de novo motif discovery in ChIP-seq peaks and PhyloP for cross-species conservation analysis . Tools like Cis-BP or JASPAR can predict binding sites based on known Hox motifs .
Advanced Research Questions
Q. How do chromatin accessibility and epigenetic states influence Hox 3.6’s target selection in different tissues?
Assay for Transposase-Accessible Chromatin sequencing (ATAC-seq) can map open chromatin regions, while histone modification ChIP-seq (e.g., H3K27ac) identifies active enhancers. Integrate these datasets with Hox 3.6 ChIP-seq to determine if binding correlates with pre-existing accessible regions . CRISPR-dCas9-mediated chromatin remodeling (e.g., dCas9-p300) can test causality by artificially opening chromatin .
Q. What experimental strategies resolve contradictions between Hox 3.6 binding data and functional gene expression changes?
Discrepancies may arise from transient vs. stable binding or post-transcriptional regulation. Combine ChIP-seq with nascent RNA sequencing (GRO-seq) to assess immediate transcriptional effects. Use proteolysis-targeting chimeras (PROTACs) to degrade Hox 3.6 rapidly and measure kinetic gene expression responses .
Q. How do this compound interactions with cofactors like Homothorax (Hth) modulate its DNA-binding specificity?
Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) validate physical interactions. Structural techniques like cryo-EM or X-ray crystallography of Hox 3.6-Hth-DNA complexes reveal binding interfaces . In vitro electrophoretic mobility shift assays (EMSAs) with/without Hth can test cooperative DNA binding .
Q. What mechanisms explain the functional redundancy or divergence between Hox 3.6 and paralogous Hox proteins?
Comparative ChIP-seq across paralogs identifies shared vs. unique targets. Domain-swap experiments (e.g., replacing Hox 3.6’s HD with another paralog’s) in transgenic models can pinpoint domains responsible for functional divergence . Single-cell RNA-seq in paralog knockout models may reveal compensatory gene networks .
Q. How can systems biology approaches model Hox 3.6’s role in gene regulatory networks with multiple feedback loops?
Boolean network modeling or ordinary differential equation (ODE) frameworks integrate ChIP-seq, RNA-seq, and protein interaction data to simulate network dynamics . Perturbation experiments (e.g., oscillating Hox 3.6 expression via optogenetics) validate predicted feedback mechanisms .
Methodological Best Practices
- For binding studies: Always include negative controls (e.g., IgG ChIP) and validate antibodies using knockout models .
- For functional assays: Use dual luciferase systems (e.g., firefly/Renilla) to normalize transcriptional activity measurements .
- For in vivo models: Employ lineage tracing (e.g., Cre-lox) to distinguish cell-autonomous vs. non-autonomous effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
